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Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400 Get Quote

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C

infection. During the synthesis and storage of Sofosbuvir, various process-related impurities

and degradation products can form. Regulatory guidelines require the monitoring and control of

these impurities to ensure the safety and efficacy of the drug product. Sofosbuvir Impurity D,

chemically named propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-

hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a potential

impurity that needs to be monitored.[1][2] This application note details a reversed-phase high-

performance liquid chromatography (RP-HPLC) method suitable for the quantitative analysis of

Sofosbuvir Impurity D in bulk drug substances and pharmaceutical dosage forms.

Method Principle

The method utilizes reversed-phase chromatography with a C18 column to separate Sofosbuvir

from its Impurity D and other related substances. An isocratic mobile phase consisting of a

mixture of an aqueous buffer and an organic solvent is used for elution. Detection is performed

using a UV detector at a wavelength where both Sofosbuvir and its impurities exhibit significant

absorbance. The method is stability-indicating, meaning it can resolve the active

pharmaceutical ingredient from its degradation products and impurities.
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A suitable RP-HPLC method for the analysis of Sofosbuvir and its impurities, including a

phosphoryl-related impurity which is structurally similar to Impurity D, has been reported.[3][4]

[5][6] The following chromatographic conditions are recommended:

Parameter Value

Column
Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5

µm[3][4][5][6]

Mobile Phase
0.1% Trifluoroacetic acid in Water:Acetonitrile

(50:50, v/v)[3][4][5][6]

Flow Rate 1.0 mL/min[5]

Injection Volume 20 µL

Column Temperature Ambient

Detection Wavelength 260 nm[3][4][5][6]

Run Time Approximately 10 minutes

Method Validation Summary
The referenced method was validated according to ICH guidelines and demonstrated good

performance for a process-related phosphoryl impurity.[3][4][5][6] It is anticipated that this

method will show similar performance for Sofosbuvir Impurity D due to its structural similarity.

Validation Parameter Result for a Phosphoryl Impurity

Linearity Range 10 - 30 µg/mL[3][4]

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) 0.03% (0.12 µg)[3][4]

Limit of Quantification (LOQ) 1.50% (0.375 µg)[3][4]

Precision (%RSD) < 2%

Accuracy (% Recovery) 98 - 102%
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Experimental Protocol: RP-HPLC Analysis of
Sofosbuvir Impurity D
1. Objective

To quantify the amount of Sofosbuvir Impurity D in a sample using a validated RP-HPLC

method.

2. Materials and Reagents

Sofosbuvir Reference Standard

Sofosbuvir Impurity D Reference Standard

Acetonitrile (HPLC grade)

Trifluoroacetic acid (TFA) (HPLC grade)

Water (HPLC grade)

Sample containing Sofosbuvir

3. Equipment

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm) or equivalent

Analytical balance

Volumetric flasks

Pipettes

Syringe filters (0.45 µm)

4. Preparation of Solutions
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Mobile Phase: Prepare a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and

acetonitrile. To prepare 1 L of 0.1% TFA in water, add 1 mL of TFA to 1 L of HPLC grade

water. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Diluent: Use the mobile phase as the diluent.

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of

Sofosbuvir Impurity D reference standard in the diluent to obtain a known concentration

(e.g., 100 µg/mL).

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

standard stock solution with the diluent to cover the expected concentration range of the

impurity in the sample (e.g., 1, 5, 10, 20, 30 µg/mL).

Sample Solution: Accurately weigh and dissolve a known amount of the Sofosbuvir sample

in the diluent to obtain a final concentration within the working range of the method. Filter the

solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Procedure

Set up the HPLC system with the specified chromatographic conditions.

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline

is achieved.

Inject a blank (diluent) to ensure there are no interfering peaks.

Inject the working standard solutions in triplicate.

Inject the sample solution in triplicate.

After all injections are complete, wash the column with an appropriate solvent mixture (e.g.,

a higher percentage of acetonitrile).

6. Data Analysis

Identify the peaks for Sofosbuvir and Impurity D in the chromatograms based on their

retention times, which were found to be approximately 3.674 min for Sofosbuvir and 5.704
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min for a related phosphoryl impurity.[3][4]

Create a calibration curve by plotting the peak area of Impurity D from the working standard

solutions against their corresponding concentrations.

Perform a linear regression analysis on the calibration curve to obtain the equation of the line

and the correlation coefficient (r²).

Calculate the concentration of Impurity D in the sample solution using the calibration curve.

Determine the percentage of Impurity D in the original sample based on the initial sample

weight and dilution factors.

Experimental Workflow Diagram
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Caption: RP-HPLC workflow for Sofosbuvir Impurity D analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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